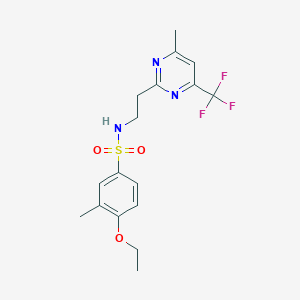

4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c1-4-26-14-6-5-13(9-11(14)2)27(24,25)21-8-7-16-22-12(3)10-15(23-16)17(18,19)20/h5-6,9-10,21H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKQMFYIALZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : 4-Ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

- Molecular Formula : C17H20F3N3O2S

- Molecular Weight : 373.42 g/mol

- LogP : 1.3

The biological activity of this compound primarily involves the modulation of various biochemical pathways:

- Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels, which can stimulate apoptosis in certain cell types .

- Vascular Reactivity : Studies indicate that related sulfonamides enhance vascular smooth muscle reactivity by increasing calcium influx from both intra- and extracellular stores, suggesting potential applications in cardiovascular therapies .

- Antimicrobial Properties : The sulfonamide class is known for its antimicrobial effects, and derivatives like this compound may exhibit similar properties through inhibition of bacterial folate synthesis pathways.

Biological Activity Overview

Case Studies

- Cardiovascular Effects :

- Cancer Research :

- Antimicrobial Testing :

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Activity

Research indicates that compounds similar to 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide demonstrate notable anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives exhibit significant edema inhibition and analgesic effects comparable to established anti-inflammatory drugs like celecoxib .

1.2 Cancer Treatment

The compound's structure suggests potential anticancer activity, particularly through inhibition of specific pathways involved in tumor growth. For instance, derivatives with similar functionalities have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate and lung cancer cells. Results indicate that certain modifications can enhance potency, making them candidates for further development in oncology .

Case Studies

3.1 Synthesis and Biological Assessment

A study focusing on the synthesis of benzenesulfonamide derivatives demonstrated that modifications at the pyrimidine ring significantly affected biological activity. The synthesized compounds were assessed for their ability to inhibit COX enzymes and showed promising results in reducing inflammation in animal models .

3.2 Efficacy in Preclinical Models

In preclinical trials, compounds structurally related to 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide were tested for their analgesic properties using acetic acid-induced writhing responses in rodents. The results indicated that certain derivatives exhibited superior efficacy compared to traditional analgesics, suggesting a potential for clinical application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide): Features a pyridine ring with benzyloxy and methyl substituents. The trifluoromethyl group on the benzenesulfonamide may enhance metabolic stability compared to the target compound’s trifluoromethyl-pyrimidine .

- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (): Contains a pyrimidine ring with isopropyl and fluoro-phenyl substituents. The methanesulfonamide group (vs.

Benzimidazole and Benzenesulfonamide Hybrids

- Compound 8f (3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester) :

Pyrazolo-Pyrimidine Derivatives

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Integrates a pyrazolo-pyrimidine core with a chromen-4-one group. The fluorinated aromatic system may improve blood-brain barrier penetration, while the chromenone moiety could introduce phototoxicity risks absent in the target compound .

Research Findings and Implications

- Trifluoromethyl Groups : Both the target compound and Compound 17d leverage -CF₃ for enhanced lipophilicity and metabolic resistance, though its placement on pyrimidine (target) vs. benzene (17d) may alter target engagement .

- Thermal Stability : Pyrimidine derivatives (e.g., ) often exhibit higher thermal stability compared to pyridine analogs, suggesting the target compound could be suitable for high-temperature formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between a benzenesulfonamide intermediate and a pyrimidine derivative. Key steps include:

- Activation of the sulfonamide group using bases like triethylamine or sodium hydride in polar aprotic solvents (e.g., DMF or NMP) at 80–100°C .

- Coupling with a trifluoromethylpyrimidine moiety under inert atmosphere to prevent hydrolysis of the trifluoromethyl group .

- Critical Parameters : Reaction time (12–24 hours), stoichiometric excess of the pyrimidine component (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine absorption) .

- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Key Techniques :

- <sup>1</sup>H and <sup>19</sup>F NMR : Identify ethoxy (-OCH2CH3) and trifluoromethyl (-CF3) groups. Expect triplet signals for ethyl groups (δ 1.2–1.4 ppm) and a singlet for -CF3 (δ -60 to -65 ppm in <sup>19</sup>F NMR) .

- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. Example: Calculated for C22H25F3N3O3S: 492.1432 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity to biological targets?

- Methodology :

- SAR Studies : Synthesize analogs replacing -CF3 with -CH3, -Cl, or -H. Compare IC50 values in enzyme inhibition assays (e.g., kinases or proteases) .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to analyze hydrophobic interactions between -CF3 and target binding pockets. ΔG binding < -8 kcal/mol indicates strong affinity .

Q. What strategies mitigate metabolic instability in vivo while retaining activity?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethoxy moiety to enhance bioavailability. Test hydrolysis rates in human liver microsomes .

- Isotope Labeling : Replace labile hydrogens with deuterium (e.g., -OCH2CD3) to slow CYP450-mediated metabolism. Validate via LC-MS/MS metabolite profiling .

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

- Analytical Workflow :

Assay Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and incubation times (48–72 hours) across studies.

Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate CC50 using nonlinear regression (GraphPad Prism).

Off-Target Screening : Employ a kinase profiling panel (e.g., Eurofins) to identify unintended interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.